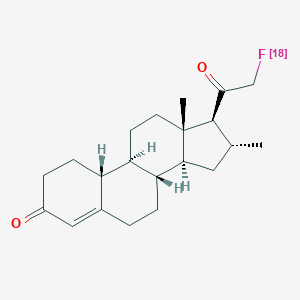
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione is a synthetic steroid belonging to the class of progestogens It is structurally related to progesterone but has been modified to include a fluorine atom at the 21st position and a methyl group at the 16th position
Vorbereitungsmethoden
The synthesis of (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione involves several steps, starting from readily available steroid precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 21st position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Addition of a methyl group at the 16th position using methylating agents such as methyl iodide in the presence of a base.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione has several scientific research applications:
Medical Imaging: It is used as a positron-emitting radiopharmaceutical for imaging progestin receptors in breast carcinomas using positron emission tomography (PET).
Hormone Therapy: Its structural similarity to progesterone makes it a candidate for hormone replacement therapy and contraceptive research.
Biological Studies: It is used in studies to understand the role of progestin receptors in various biological processes.
Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione exerts its effects by binding to progestin receptors in target tissues. This binding triggers a series of molecular events, including changes in gene expression and protein synthesis, leading to the desired biological effects. The compound’s high affinity for progestin receptors and its receptor-mediated uptake make it effective in imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
19-Norprogesterone: Lacks the fluorine and methyl modifications but shares the core structure and progestogenic activity.
21-Fluoro-16-ethyl-19-norprogesterone: Another fluorinated progestin with similar applications in medical imaging.
Progesterone: The natural hormone with which (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione shares structural similarities but differs in its enhanced receptor affinity and stability.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and stability, making it particularly useful for imaging and therapeutic applications.
Eigenschaften
CAS-Nummer |
134785-66-3 |
|---|---|
Molekularformel |
C21H29FO2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1 |
InChI-Schlüssel |
KGNJETDQGQBSEF-LZCFKZKKSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Synonyme |
21-fluoro-16-methyl-19-norprogesterone 21-FMNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















